Product packaging for Stypoquinonic acid(Cat. No.:)

Stypoquinonic acid

Cat. No.: B1249134
M. Wt: 426.6 g/mol
InChI Key: UKTQYWBDQDXWDJ-NTNJQHIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stypoquinonic acid is a natural product found in Stypopodium zonale with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O4 B1249134 Stypoquinonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

3-[(1S,4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[(5-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid

InChI

InChI=1S/C27H38O4/c1-16(2)21-7-9-23-26(5,22(21)8-10-24(29)30)12-11-18(4)27(23,6)15-19-14-20(28)13-17(3)25(19)31/h13-14,18,22-23H,7-12,15H2,1-6H3,(H,29,30)/t18-,22-,23+,26+,27+/m1/s1

InChI Key

UKTQYWBDQDXWDJ-NTNJQHIWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=C(C3=O)C)CCC(=C(C)C)[C@H]2CCC(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=CC(=O)C=C(C3=O)C)CCC(=C(C)C)C2CCC(=O)O)C

Synonyms

stypoquinonic acid

Origin of Product

United States

Isolation and Purification Methodologies for Stypoquinonic Acid

Stypoquinonic acid, a novel terpenoid compound, has been successfully isolated from the marine brown alga Stypopodium zonale (Dictyotaceae). acs.orgnih.govcapes.gov.br The isolation process involves a multi-step procedure beginning with extraction from the algal source, followed by chromatographic separation and purification.

The initial step involves the extraction of metabolites from the collected specimens of Stypopodium zonale. Researchers have utilized a lipophilic extraction method, specifically using dichloromethane (B109758) (CH2Cl2), to obtain a crude extract containing a mixture of compounds. acs.orgcapes.gov.br This extract is then subjected to further processing.

Fractionation and purification of the crude extract are guided by analytical techniques such as Thin Layer Chromatography (TLC) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the separation process. acs.org The primary methods employed for separating the compounds are repeated column chromatography and, for final purification, High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov This systematic approach led to the isolation of pure this compound, alongside other known compounds like taondiol (B1246230) and atomaric acid from the same algal source. acs.orgnih.govcapes.gov.br

Spectroscopic Elucidation Methods for Structural Confirmation

The definitive structure of stypoquinonic acid was established through a comprehensive analysis using various spectroscopic techniques. These methods, including mass spectrometry and one- and two-dimensional NMR spectroscopy, provided detailed information about the molecule's atomic composition, functional groups, and connectivity. acs.orgcapes.gov.br

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular formula of this compound. The analysis indicated a molecular formula of C27H38O4, which corresponds to nine degrees of unsaturation. acs.org

Spectroscopic Method Finding Inference
Mass SpectrometryMolecular Formula: C27H38O49 degrees of unsaturation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments, was instrumental in elucidating the detailed carbon skeleton and the nature of the functional groups.

The ¹H NMR spectrum revealed key features of the molecule's proton environment. acs.org It showed distinct signals for methyl groups present as one doublet and five singlets. acs.org Additionally, two singlets observed in the olefinic region provided evidence for trisubstituted double bonds. acs.org

| ¹H NMR Spectroscopic Data for this compound | | :--- | :--- | | Chemical Shift (ppm) | Signal Type | Assignment | | 6.63 | Singlet | Olefinic Proton | | 6.54 | Singlet | Olefinic Proton | | Not Specified | 1 Doublet | Methyl Group | | Not Specified | 5 Singlets | Methyl Groups |

The ¹³C NMR spectrum provided a complete count of the carbon atoms and identified the key functional groups. acs.org The data confirmed the presence of 27 carbon atoms and was vital for identifying the carbonyl groups and double bonds. acs.org Further analysis of DEPT and ¹³C NMR spectra detailed the types of carbon atoms present in the molecule. acs.org

| ¹³C NMR and DEPT Spectroscopic Data for this compound | | :--- | :--- | | Functional Group/Carbon Type | Number of Carbons | Description | | Carbonyl Groups | 3 | Including two α,β-unsaturated carbonyls and one carboxyl group. | | Carbon-Carbon Double Bonds | 3 | Comprising two tertiary and four quaternary carbons. | | Quaternary Carbons | 2 | In addition to those in the double bonds. | | Methine Groups (CH) | 3 | | | Methylene (B1212753) Groups (CH2) | 7 | | | Methyl Groups (CH3) | 6 | |

Infrared (IR) Spectroscopy

While specific IR data for this compound is not detailed in the provided research, the functional groups identified by NMR allow for the prediction of characteristic absorption bands. The presence of a carboxylic acid would result in a strong, broad O-H stretch and an intense C=O stretch (typically 1760-1690 cm⁻¹). libretexts.org The α,β-unsaturated ketone carbonyls would also show intense C=O stretching absorptions, typically at a lower frequency than saturated ketones. pg.edu.pl Furthermore, the C=C double bonds would exhibit stretching bands in the 1680-1640 cm⁻¹ region.

This combination of spectroscopic methods provided the necessary evidence to unambiguously determine the tricyclic terpenoid structure of this compound. acs.org

Biosynthetic Pathways of Stypoquinonic Acid

Precursor Identification and Metabolic Intermediates

The biosynthesis of stypoquinonic acid begins with the generation of fundamental building blocks from primary metabolism, which are then channeled into specialized secondary metabolic pathways. The carbon skeleton is assembled from precursors originating in the isoprenoid and polyketide pathways, with potential links to the shikimate pathway through shared primary metabolites.

The terpenoid portion of this compound is a C20 diterpene unit. Terpenoids, also known as isoprenoids, are synthesized from the five-carbon universal precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). kegg.jpnih.gov There are two primary pathways for the synthesis of IPP and DMAPP in nature: the mevalonate (B85504) (MVA) pathway and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.org

In algae and plants, these pathways are often compartmentalized. The MVA pathway, which starts with acetyl-CoA, typically operates in the cytosol and is responsible for producing precursors for sesquiterpenes and triterpenes. kegg.jpnih.gov The MEP pathway, located in the plastids, uses glyceraldehyde-3-phosphate and pyruvate (B1213749) as starting materials to generate precursors for monoterpenes, diterpenes, and carotenoids. kegg.jpnih.gov Given that the terpenoid core of this compound is a diterpene, its precursors are likely synthesized via the MEP pathway within the algal plastids.

The C20 precursor, geranylgeranyl diphosphate (GGPP), is formed by the sequential condensation of three molecules of IPP with one molecule of DMAPP. This precursor is central to the biosynthesis of all diterpenoids. For meroterpenoids from the genus Stypopodium, it is proposed that the diterpene chain from GGPP is transferred to an aromatic nucleus, forming a key intermediate like 2-geranylgeranyl-6-methylhydroquinone, which then undergoes cyclization. nih.govmdpi.com

The aromatic hydroquinone (B1673460) core of this compound is believed to originate from the polyketide pathway. researchgate.net This pathway is analogous in its chemistry to fatty acid biosynthesis but generates much greater structural diversity. imperial.ac.uknih.gov The fundamental building block for polyketide synthesis is acetyl-CoA, which is carboxylated to form malonyl-CoA. nih.govbyjus.com

In this pathway, a starter unit (typically acetyl-CoA) is condensed with several extender units (malonyl-CoA) in a series of Claisen-like condensations catalyzed by a large, multi-domain enzyme complex known as polyketide synthase (PKS). nih.govwikipedia.org Unlike in fatty acid synthesis, the β-keto groups formed after each condensation are often not fully reduced, leading to a chain of alternating ketone and methylene (B1212753) groups—the polyketide chain. imperial.ac.uk This chain can then undergo intramolecular cyclization and aromatization reactions to form diverse phenolic compounds. For this compound, this process leads to the formation of a methylated hydroquinone ring, which is subsequently prenylated with the GGPP moiety from the isoprenoid pathway. nih.govmdpi.com

The shikimate pathway is another major route for the biosynthesis of aromatic compounds in microorganisms, algae, and plants. nih.govwikipedia.orgrsc.org This pathway is absent in animals. wikipedia.org It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, leading to the key intermediate chorismate. nih.govpan.olsztyn.pl Chorismate serves as the branch point for the synthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as other aromatic metabolites like folates and quinones. nih.govwikipedia.orgmdpi.com

While the shikimate pathway is a primary source of aromatic rings in nature, current biogenetic proposals for this compound and related meroterpenoids from Stypopodium suggest that the aromatic core is derived from the polyketide pathway. nih.govmdpi.comresearchgate.net However, the metabolic pathways are interconnected. The acetyl-CoA required for both the polyketide and MVA pathways, as well as the PEP and E4P for the shikimate pathway, are all derived from central carbohydrate metabolism. Therefore, while the shikimate pathway may not directly contribute the aromatic ring to this compound, it is an integral part of the primary metabolism that supplies the necessary precursors for the other relevant pathways in the alga.

Polyketide Pathway Contribution (e.g., Acetate-Malonate Pathway)

Enzymatic Steps and Catalytic Mechanisms in Natural Production

The biosynthesis of a complex natural product like this compound involves a sequence of precisely controlled enzymatic reactions. While the specific enzymes from Stypopodium zonale have not been isolated and characterized, their functions can be inferred from the proposed biosynthetic pathway and knowledge of analogous enzyme systems.

The construction of this compound would require several classes of enzymes:

Polyketide Synthase (PKS): A Type I or Type III PKS is proposed to catalyze the formation of the aromatic hydroquinone core from acetyl-CoA and malonyl-CoA. These enzymes orchestrate the chain elongation, cyclization, and aromatization of the polyketide intermediate. nih.govresearchgate.net

Prenyltransferase (PT): This class of enzymes catalyzes the attachment of a prenyl group (in this case, the C20 geranylgeranyl group) to an acceptor molecule. A specific PT would be responsible for the alkylation of the polyketide-derived aromatic ring with GGPP to form the central meroterpenoid precursor.

Terpene Cyclase: Following prenylation, a terpene cyclase is responsible for catalyzing the intricate cyclization of the geranylgeranyl chain to form the polycyclic diterpene skeleton. These enzymes control the folding of the flexible prenyl chain to ensure the formation of a specific ring system with defined stereochemistry.

Oxidoreductases: The final steps in the pathway involve tailoring reactions, primarily oxidations, to install the final functionalities. This includes the oxidation of the hydroquinone ring to the corresponding quinone structure seen in this compound. These transformations are typically catalyzed by enzymes such as monooxygenases (e.g., cytochrome P450s) or dehydrogenases.

The defined three-dimensional structure of this compound is a direct result of the high degree of stereochemical control exerted by its biosynthetic enzymes.

In Polyketide Synthesis: If any of the keto groups in the polyketide chain are reduced, the stereochemistry of the resulting hydroxyl group is determined by the ketoreductase (KR) domain of the PKS. KR domains are known to produce hydroxyl groups in either the D- or L-configuration, contributing to the structural diversity of polyketides. nih.gov Furthermore, dehydratase (DH) domains control the geometry (cis or trans) of any resulting double bonds. nih.govrsc.org

In Terpenoid Cyclization: Terpene cyclases are masters of stereochemical control. They bind the flexible GGPP precursor in a specific conformation within a protected active site, initiating a cascade of cyclization and rearrangement reactions. This templated folding is crucial for establishing the multiple stereocenters of the cyclic terpenoid core in a single, concerted process.

In Post-Cyclization Modifications: The enzymes that perform the final tailoring steps also operate with high stereospecificity, ensuring that modifications occur at the correct positions and with the correct orientation on the complex three-dimensional scaffold.

While the precise enzymatic mechanisms for this compound biosynthesis remain to be elucidated, the stereochemistry of the final molecule is a testament to the evolutionary refinement of these catalytic processes. nih.gov

Characterization of Key Biosynthetic Enzymes

Genetic Basis and Gene Cluster Investigations for this compound Biosynthesis

The biosynthesis of complex natural products like this compound is governed by a specific set of genes organized into what is known as a Biosynthetic Gene Cluster (BGC). A BGC is a contiguous region in an organism's genome that contains all the necessary genetic information for the synthesis of a specific secondary metabolite, including core enzymes, tailoring enzymes, and regulatory and transport proteins. ufsc.brjmicrobiol.or.krnih.gov

Identification of Biosynthetic Gene Clusters

As of current research, the specific biosynthetic gene cluster responsible for producing this compound in the brown alga Stypopodium zonale has not been identified. The investigation into the genetic basis of meroditerpenoid synthesis in marine algae is less advanced compared to that in bacteria and fungi. However, the principles of BGC identification provide a clear roadmap for future discovery.

The process of finding new BGCs is often referred to as genome mining. jmicrobiol.or.krgithub.io This approach involves sequencing the organism's genome and using bioinformatics tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or the plant-focused plantiSMASH, to scan the genomic data for sequences homologous to known biosynthetic genes. jmicrobiol.or.krgithub.iowur.nl These tools identify core biosynthetic enzymes that are characteristic of major natural product classes.

Given that this compound is a meroditerpenoid, its biosynthesis is of mixed origin, involving elements from both polyketide and terpenoid pathways. scielo.br Therefore, a putative this compound BGC would be expected to contain genes encoding for:

A Polyketide Synthase (PKS): Responsible for synthesizing the aromatic hydroquinone portion of the molecule. github.io

A Terpene Synthase/Cyclase (TC): Responsible for creating the diterpene skeleton.

A Prenyltransferase (PT): An enzyme that would likely catalyze the crucial step of joining the polyketide-derived aromatic ring with the geranylgeranyl pyrophosphate (GGPP) precursor to the diterpene moiety.

Tailoring Enzymes: A suite of other enzymes, such as oxidoreductases (e.g., P450 monooxygenases) and transferases, that perform subsequent modifications like hydroxylations, oxidations, and rearrangements to form the final complex structure of this compound.

The identification of such a cluster in S. zonale would be the first critical step in elucidating the complete enzymatic cascade leading to this and related compounds.

Gene Expression and Regulation Studies

Due to the fact that the this compound BGC has not yet been identified, no specific studies on its gene expression or regulation exist. However, general principles of gene regulation offer a framework for understanding how its production is likely controlled.

Gene expression is a highly regulated process that ensures molecules are produced only when needed. microbenotes.comkhanacademy.org This regulation primarily occurs at the transcriptional level, where the synthesis of messenger RNA (mRNA) from a DNA template is controlled. wikipedia.org Key components of this regulation include:

Regulatory DNA Sequences: Elements like promoters and enhancers act as binding sites for proteins that control transcription. khanacademy.orgnih.gov

Transcription Factors: These are proteins that bind to specific DNA sequences to either promote (activate) or block (repress) the recruitment of RNA polymerase, the enzyme that carries out transcription. wikipedia.org

The expression of secondary metabolite BGCs is often switched on or off in response to specific developmental stages or environmental cues. khanacademy.orgbyjus.com The observation that the chemical profile of Stypopodium zonale, including its meroditerpenoid content, varies depending on the collection location and season strongly suggests that the underlying BGCs are subject to environmental regulation. mdpi.comresearchgate.net

Once candidate genes for this compound biosynthesis are identified, gene expression studies could be performed. Techniques like quantitative real-time PCR (qRT-PCR) or transcriptome analysis (RNA-Seq) would allow researchers to measure the expression levels of these genes under different conditions. By comparing gene activity in algae that are actively producing this compound versus those that are not, scientists can confirm the involvement of the BGC and begin to unravel the signals that regulate its activity.

Comparative Biosynthetic Analysis with Related Meroditerpenoids

The brown alga Stypopodium zonale is a rich source of a diverse family of meroditerpenoids that are structurally related to this compound. researchgate.netmdpi.com This chemical diversity provides a valuable opportunity for comparative biosynthetic analysis, which can offer insights into the enzymatic pathways that create this array of natural products.

Among the related compounds isolated from S. zonale are:

Atomaric Acid researchgate.net

Stypoldione (B1228845) researchgate.net

Taondiol (B1246230) acs.org

Stypotriol nih.gov

Epitaondiol nih.gov

Stypolactone researchgate.net

It is widely hypothesized that this entire family of compounds originates from a single common precursor of mixed biogenesis: 2-geranylgeranyl-6-methylhydroquinone . ufsc.brmdpi.comnih.gov This precursor is formed by the combination of a toluquinol-type aromatic ring (derived from the polyketide pathway) and a geranylgeranyl diphosphate unit (from the terpenoid pathway).

The structural variety observed in the Stypopodium meroditerpenoids is believed to arise from the differential cyclization and subsequent enzymatic modification of this common precursor. mdpi.comnih.gov The biosynthetic pathways likely diverge from this central intermediate, with different tailoring enzymes channeling the precursor into distinct structural scaffolds.

This compound , with its unique o-quinonic acid structure, represents one specific biosynthetic outcome.

Stypoldione , an ortho-quinone, is formed through the oxidation of the hydroquinone ring of the precursor. It has been suggested that stypoldione may also be an artifact of the isolation process from its hydroquinone precursor, stypodiol. ufsc.br

Atomaric acid features a rearranged carbon skeleton and a carboxylic acid group, indicating a different cascade of oxidative and rearrangement enzymatic reactions.

The taondiol and stypodiol series of compounds are characterized by different polycyclic ether systems, resulting from distinct initial cyclization patterns of the terpenoid chain. ufsc.br

This proposed divergent synthesis model, where a common precursor gives rise to a multitude of related but distinct products, is a common theme in natural product biosynthesis. The isolation of various congeners from S. zonale supports this hypothesis. mdpi.comnih.gov A full confirmation of these pathways and the specific branch points leading to this compound versus other related meroditerpenoids awaits the identification and functional characterization of the biosynthetic gene cluster and its encoded enzymes.

Chemical Synthesis and Derivatization Strategies for Stypoquinonic Acid

Total Synthesis Approaches to the Stypoquinonic Acid Skeleton

The total synthesis of a complex natural product like this compound is a critical endeavor that not only provides access to the compound for further biological evaluation but also serves as a platform for validating and developing new synthetic methodologies. organic-chemistry.org

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.insolubilityofthings.comias.ac.inslideshare.net For this compound (C27H38O4), a primary disconnection often involves separating the molecule into its two main building blocks: the aromatic quinone core and the aliphatic side chain.

A common retrosynthetic strategy for the this compound skeleton might involve the following key disconnections:

Disconnection of the C-C bond between the quinone and the decaprenyl tail: This is a logical step that breaks the molecule into a functionalized quinone or hydroquinone (B1673460) precursor and a corresponding decaprenyl fragment. The subsequent forward reaction would then involve a coupling reaction to join these two fragments.

Functional Group Interconversion (FGI): The quinone moiety can be retrosynthetically derived from a more stable hydroquinone or a protected derivative. lkouniv.ac.in This simplifies the synthesis as hydroquinones are generally less reactive and easier to handle than quinones. The oxidation of the hydroquinone to the quinone would be one of the final steps in the synthesis.

Disconnection of the decaprenyl side chain: The C20 isoprenoid side chain can be built up from smaller, readily available isoprenoid units using established methods of carbon-carbon bond formation, such as Wittig-type reactions or Grignard couplings.

This analytical approach allows chemists to devise a synthetic pathway by working backward from the complex target to simpler, more manageable precursors. solubilityofthings.com

Both convergent and divergent strategies have been conceptualized and applied in the synthesis of complex molecules, and these approaches are relevant to the construction of the this compound framework.

Divergent Synthesis: A divergent synthesis strategy begins with a common intermediate that is progressively elaborated to generate a library of related compounds. wikipedia.org While less common for the initial total synthesis of a single target like this compound, a divergent approach could be highly valuable for generating a series of analogs. Starting from a key intermediate, such as the fully assembled this compound skeleton, various modifications could be introduced to the quinone core or the side chain to explore the structure-activity relationship. wikipedia.org This approach is particularly useful in medicinal chemistry for optimizing the biological activity of a lead compound.

The presence of stereocenters in this compound necessitates the use of enantioselective synthesis methods to obtain a single, biologically active enantiomer. rsc.org Asymmetric synthesis is a critical aspect of modern organic chemistry, ensuring that molecules with specific three-dimensional arrangements are produced. slideshare.net

Several strategies can be employed to achieve enantioselectivity:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes, to introduce the desired stereochemistry into the synthetic target. For instance, a chiral building block derived from a natural product could be incorporated into the synthesis of the decaprenyl side chain.

Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to induce the formation of one enantiomer over the other. nih.govjku.at Examples include asymmetric hydrogenations, epoxidations, or dihydroxylations. For this compound, an asymmetric catalyst could be used to set the stereochemistry of a key intermediate in the synthesis of the side chain.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method provides reliable stereocontrol but requires additional synthetic steps for attachment and removal.

The choice of enantioselective strategy depends on the specific synthetic route and the nature of the key stereochemistry-defining step. chemrxiv.org

Convergent and Divergent Synthetic Routes

Semi-synthetic Modifications and Analog Generation

Semi-synthesis involves the chemical modification of a naturally occurring compound to produce new derivatives with potentially improved properties. eupati.eu This approach is often more practical and cost-effective than total synthesis for generating a diverse range of analogs for biological screening.

Functional group interconversions (FGIs) are a cornerstone of semi-synthetic modifications, allowing for the conversion of one functional group into another. ub.edudocsity.comscribd.comharvard.edu For this compound, several FGIs can be envisioned to create a variety of analogs:

Original Functional Group Target Functional Group Potential Reagents and Conditions Purpose of Modification
QuinoneHydroquinoneReducing agents (e.g., Sodium dithionite, Sodium borohydride)To generate the reduced form for altered redox properties and potential biological activity.
Carboxylic AcidEsterAlcohol, Acid catalyst (e.g., H2SO4)To increase lipophilicity and potentially improve cell permeability.
Carboxylic AcidAmideAmine, Coupling agent (e.g., DCC, EDC)To introduce new hydrogen bonding interactions and explore different biological targets.
Alkene (in side chain)EpoxidePeroxy acids (e.g., m-CPBA)To introduce a reactive handle for further functionalization.
Alkene (in side chain)DihydroxyOsmium tetroxide (OsO4), N-methylmorpholine N-oxide (NMO)To increase polarity and explore the impact of vicinal diols on activity.

These transformations allow for a systematic exploration of the chemical space around the this compound scaffold.

To study the mechanism of action and cellular targets of this compound, it is often necessary to attach chemical tags or probes. nih.govartmolecule.fr These tags can be used for a variety of applications, including fluorescence microscopy, affinity purification, and target identification. mdpi.com

Commonly used chemical tags include:

Fluorophores: These are fluorescent molecules that can be attached to this compound to visualize its subcellular localization and trafficking within living cells. nih.gov Examples include fluorescein, rhodamine, and cyanine (B1664457) dyes.

Biotin (B1667282): The high-affinity interaction between biotin and streptavidin can be exploited for the affinity purification of this compound-binding proteins. nih.govartmolecule.fr

Photoaffinity Labels: These are groups that become reactive upon exposure to light, allowing for the covalent cross-linking of this compound to its biological targets.

Click Chemistry Handles: Small, inert functional groups like azides or alkynes can be introduced into the this compound structure. mdpi.com These handles allow for the efficient and specific attachment of various probes through bioorthogonal click chemistry reactions.

The introduction of these tags is a powerful tool for chemical biology studies, enabling a deeper understanding of the molecular interactions of this compound. chemicalprobes.org

Investigation of Biological Activities and Molecular Mechanisms of Stypoquinonic Acid

Preclinical Studies on Cellular and Subcellular Effects (In Vitro)

Stypoquinonic acid is a naturally occurring terpenoid-quinone isolated from the marine brown alga Stypopodium zonale. nih.govcmfri.org.in This compound has garnered scientific interest for its potential biological activities, particularly its effects on key cellular enzymes and pathways involved in cancer progression. In vitro studies have begun to elucidate its molecular mechanisms, focusing on its interaction with protein kinases and its impact on cancer cell viability.

Modulation of Kinase Activities

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, including signaling, proliferation, and survival. The ability of a compound to selectively modulate the activity of specific kinases is a key area of investigation in drug discovery, especially in oncology.

This compound has been identified as an inhibitor of tyrosine kinases. nih.govcmfri.org.in Research has specifically highlighted its activity against the lymphocyte-specific protein tyrosine kinase p56(lck) (p56lck TK). nih.gov This kinase is a member of the Src family of protein tyrosine kinases and plays a pivotal role in T-cell antigen receptor (TCR) signaling pathways, which are essential for T-cell development and activation. nih.gov

The discovery of this inhibitory action was a result of bioassay-guided fractionation of lipophilic extracts from the brown alga S. zonale. Initial screenings of a dichloromethane (B109758) extract of the alga demonstrated a significant inhibitory effect in a tyrosine kinase assay, which led to the isolation of this compound as one of the active constituents.

Table 1: In Vitro Tyrosine Kinase Inhibition by this compound

Compound/Extract Target Enzyme Assay Findings Source
This compound p56lck Tyrosine Kinase Enzyme Inhibition Assay Identified as an inhibitor of the enzyme. nih.govcmfri.org.in

This table summarizes the foundational findings on the kinase-inhibiting properties of this compound.

A crucial aspect of characterizing a kinase inhibitor is determining its selectivity profile—that is, its activity against a wide range of different kinases. plos.orgnih.gov An ideal inhibitor would potently affect its intended target while having minimal "off-target" effects on other kinases, which can help reduce potential side effects. ab-science.comnih.gov The process involves screening the compound against a large panel of kinases and quantifying its inhibitory activity for each one. oncolines.com

While this compound has been confirmed to inhibit the tyrosine kinase p56lck, comprehensive studies detailing its selectivity profile against a broad panel of kinases are not extensively documented in the available scientific literature. Further research is required to understand its specificity and to identify any other potential kinase targets.

Tyrosine Kinase Enzyme Inhibition (e.g., p56lck TK)

Impact on Cell Proliferation and Viability Pathways

The ultimate goal of many anticancer agents is to halt the uncontrolled proliferation of cancer cells and induce cell death. This compound has been investigated for these properties, building on the general observation that many metabolites from Stypopodium zonale exhibit cytotoxic activities. mdpi.com

This compound, as a derivative of atomaric acid, is recognized for its potential anticancer activity. nih.gov The evaluation of a compound's cytotoxicity typically involves exposing various cancer cell lines to the compound and measuring the concentration required to inhibit cell growth by 50% (IC50). unibo.itscielo.brresearchgate.net

However, detailed and comparative data on the cytotoxic effects of purified this compound across a diverse range of cancer cell lines are limited in the current body of research. While its potential is noted, specific IC50 values are not as widely published as those for other related meroterpenoids from the same organism. mdpi.comresearchgate.net Further systematic screening against panels of human cancer cell lines is needed to fully characterize its cytotoxic potency and spectrum.

The primary known mechanism underlying the antiproliferative potential of this compound is its inhibition of tyrosine kinases. cmfri.org.in Tyrosine kinases are fundamental components of signaling pathways that control cell growth, proliferation, and survival. mdpi.comumcgresearch.org By inhibiting a key kinase like p56lck, this compound can disrupt the downstream signaling cascades that these cells rely on to divide and survive. nih.govnih.gov

Inhibition of crucial kinase-mediated signaling can lead to several antiproliferative outcomes, including:

Cell Cycle Arrest: Halting the progression of cells through the division cycle.

Apoptosis: Inducing programmed cell death.

The inhibition of p56lck-dependent signaling is a plausible mechanism for the observed anticancer potential of this compound. However, specific experimental studies that directly demonstrate and detail these subsequent cellular events, such as the induction of apoptosis or cell cycle arrest in cancer cells treated with this compound, are not yet extensively reported.

Cytotoxic Effects on Diverse Cancer Cell Lines

Effects on Microtubule Dynamics and Cell Cycle Progression (Inference from related Stypopodium meroterpenoids)

While direct studies on this compound's effect on microtubule dynamics are not extensively detailed, inferences can be drawn from the activities of related meroterpenoids isolated from the same genus, Stypopodium, and other marine organisms. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for forming the mitotic spindle, which ensures accurate chromosome segregation during cell division. frontiersin.orgnih.govnumberanalytics.com The disruption of microtubule dynamics is a key mechanism for many anti-cancer agents, as it can halt the cell cycle and lead to apoptosis (programmed cell death). frontiersin.orgmdpi.com

Meroterpenoids from marine algae have shown significant antimitotic activity by interfering with this process. For instance, stypoldione (B1228845), another prominent compound from Stypopodium zonale, was found in early studies to inhibit the in-vitro polymerization of tubulin into microtubules, suggesting this as the cause of its ability to inhibit cell division. researchgate.netarchive.org Although later studies indicated that stypoldione does not act as a typical mitotic spindle poison, its influence on microtubule assembly remains a point of interest. researchgate.net

Furthermore, other marine meroterpenoids serve as strong examples of this mechanism. Methoxyconidiol, isolated from the ascidian Aplidium aff. densum, has been shown to disrupt M-phase progression and the formation of the mitotic spindle, likely by affecting microtubule dynamics. researchgate.net This leads to a cell cycle arrest at the metaphase/anaphase transition. researchgate.net Similarly, dolastatin 10 and curacin A are potent microtubule inhibitors that arrest cell division. nih.gov The activity of these related compounds suggests that the meroterpenoid scaffold, common to this compound, is a viable structure for interacting with and modulating the function of the microtubule network and cell cycle progression.

Exploration of Other Identified Cellular Targets and Signaling Pathways

Research has identified specific molecular targets for this compound, moving beyond general cytotoxicity to pinpoint its mechanism of action. A notable identified activity of this compound is its role as a tyrosine kinase inhibitor. archive.orgnih.gov Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Their dysregulation is a common feature of many cancers, making them a prime target for therapeutic drugs.

Specifically, this compound and the related compound atomaric acid were evaluated for their inhibitory effects on the p56lck tyrosine kinase (Lck). nih.gov Lck is a member of the Src family of protein tyrosine kinases that is predominantly expressed in T-cells and plays a critical role in T-cell receptor signaling and T-cell activation. The study reported IC50 values of 187 µM for this compound against p56lck, confirming its inhibitory activity. nih.gov

In addition to direct enzyme inhibition, related meroterpenoids have been shown to modulate key signaling cascades. Stypoldione, for example, has been found to trigger cell death through mechanisms involving the PI3K/Akt/mTOR and NF-κB pathways. researchgate.net Other algal meroterpenoids have demonstrated the ability to reduce the phosphorylation levels of crucial signaling proteins like ERK, JNK, and AKT in colon carcinoma cells, thereby inhibiting cancer cell migration and invasion. researchgate.net These findings suggest that the broader family of Stypopodium meroterpenoids can interfere with multiple critical cell survival and proliferation pathways.

Influence on Gene Expression Profiles and Protein Regulation

The regulation of gene expression is a multi-layered process that dictates the production of proteins that carry out cellular functions. microbenotes.com This regulation occurs at the transcriptional level (controlling which genes are copied into mRNA), post-transcriptional level (processing of mRNA), translational level (synthesis of proteins from mRNA), and post-translational level (modification of proteins). microbenotes.comkhanacademy.org A compound's influence on signaling pathways, such as the inhibition of a tyrosine kinase by this compound, is expected to have downstream consequences on gene expression and protein regulation.

When a signaling pathway like a tyrosine kinase cascade is inhibited, it can prevent the activation of transcription factors—proteins that bind to DNA and control the rate of transcription. savemyexams.com This alteration in transcription factor activity leads to changes in the expression profile of target genes, ultimately affecting the levels of proteins that govern cellular processes like proliferation and survival.

While specific transcriptomic or proteomic studies detailing the global effects of this compound on gene and protein profiles are not extensively documented in the available literature, this remains a crucial area for future research. Such studies, often employing high-throughput "omics" techniques, would provide a comprehensive map of the cellular response to this compound. For example, they could reveal entire networks of genes and proteins that are up- or down-regulated following treatment, offering a deeper understanding of its mechanism of action beyond the initial kinase inhibition. elifesciences.org

In Vivo Preclinical Models for this compound Research (Non-Human Organisms)

Preclinical in vivo studies in non-human organisms are a critical step in drug development, designed to evaluate the pharmacological effects, systemic responses, and potential toxicity of a compound before it can be considered for human trials. nih.goviaea.org These studies often utilize animal models, such as rodents or non-human primates, that are relevant to the human condition being studied. nih.govnih.gov For a compound like this compound, which has demonstrated cytotoxic and enzyme-inhibiting activities in vitro, preclinical models are essential to understand its behavior in a complex, living system.

Assessment of Pharmacological Effects in Defined Disease Models

The selection of an appropriate animal disease model is crucial for assessing the potential therapeutic effects of a compound. iaea.org Given the in vitro anticancer and enzyme-inhibitory activities of this compound and related meroterpenoids, relevant preclinical models would likely include cancer xenograft models. archive.orgnih.govresearchgate.net In these models, human cancer cells are implanted into immunocompromised animals (e.g., mice) to form tumors. The test compound is then administered to assess its ability to inhibit tumor growth.

While specific in vivo studies detailing the pharmacological effects of this compound in such models are not prominent in the provided search results, the known cytotoxic activity against human lung and colon carcinoma cell lines for related compounds like atomaric acid and stypolactone provides a strong rationale for such testing. archive.orgresearchgate.net These studies would measure endpoints such as tumor volume, weight, and animal survival to determine the compound's efficacy.

Evaluation of Systemic Biological Responses and Tissue Distribution

Beyond assessing efficacy in a disease model, preclinical in vivo studies are vital for evaluating how a compound is absorbed, distributed, metabolized, and excreted (ADME). mdpi.com Understanding the tissue distribution of this compound would reveal where the compound accumulates in the body and whether it reaches the target tissue (e.g., a tumor) in sufficient concentrations to exert a pharmacological effect.

Mechanistic Elucidation via Omics Approaches

Modern biological research increasingly relies on "omics" technologies to gain a comprehensive, system-wide understanding of a compound's mechanism of action. nih.govbiobide.com These high-throughput methods—including genomics, transcriptomics, proteomics, and metabolomics—allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, providing a detailed snapshot of the cellular state. frontiersin.orgthermofisher.com

For a natural product like this compound, a multi-omics approach could powerfully elucidate its complex biological effects. nih.govmdpi.com

Transcriptomics (e.g., RNA-seq) could identify all the genes whose expression is altered after treatment with this compound. This would provide a broad view of the cellular pathways affected, confirming expected changes downstream of tyrosine kinase inhibition and potentially revealing novel off-target effects.

Proteomics can be used to compare protein expression levels between treated and untreated cells, identifying proteins that are up- or down-regulated. frontiersin.org More specifically, phosphoproteomics, a sub-discipline of proteomics, could identify the precise proteins that show a change in phosphorylation status, directly mapping the impact of this compound's kinase inhibitory activity across the proteome.

Metabolomics analyzes the profile of small-molecule metabolites. frontiersin.org This could reveal how this compound alters cellular metabolism, which is often reprogrammed in diseases like cancer.

By integrating data from these different omics layers, researchers can construct a detailed model of the drug's mechanism, from the initial molecular target (e.g., p56lck) to the downstream changes in gene expression, protein function, and metabolic pathways that ultimately produce the observed pharmacological effect. biobide.commdpi.com

Proteomic Investigations of this compound Targets

Proteomic studies have been instrumental in identifying the molecular targets of this compound, revealing its interaction with key cellular signaling proteins. Research has identified this marine-derived meroterpenoid as an inhibitor of specific enzymes within the protein kinase family.

Bioassay-guided fractionation and screening have pinpointed this compound as an inhibitor of tyrosine kinases. scribd.comlibretexts.org In particular, it has been shown to inhibit the p56lck tyrosine kinase. bio-rad.com Tyrosine kinases are crucial enzymes in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. The inhibition of these enzymes is a common mechanism for anticancer agents. bio-rad.com The p56lck tyrosine kinase, specifically, is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell receptor signaling and T-cell development and activation.

Further in silico molecular docking studies have also explored the interaction of this compound with other protein targets, such as the transcription factor FOXO1, which is involved in metabolic processes and apoptosis. nih.gov However, its most clearly defined proteomic target identified through direct biochemical assays remains tyrosine kinase. libretexts.orgnih.gov The inhibitory action on p56lck suggests that this compound's biological effects, such as its cytotoxic and antitumor activities, are mediated at least in part by disrupting critical phosphorylation-dependent signaling cascades. bio-rad.com

Table 1: Identified Protein Targets of this compound

Protein TargetProtein FamilyInvestigated EffectReference
p56lckTyrosine KinaseInhibition bio-rad.com
Tyrosine Kinase (general)KinaseInhibition scribd.comlibretexts.org
FOXO1Transcription FactorBinding (in silico) nih.gov

Metabolomic Profiling of Cellular Responses

As of the current body of scientific literature, specific metabolomic profiling studies detailing the global changes in cellular metabolites in response to this compound treatment have not been extensively reported. Metabolomic analysis, which involves the comprehensive measurement of all small molecule metabolites in a biological system, would provide a direct functional readout of the physiological state of a cell upon exposure to the compound. mdpi.comufp.pt

However, based on its identified proteomic targets, one can infer potential areas of metabolic impact. The primary target, tyrosine kinase, is a critical component of signaling pathways that regulate cellular metabolism. bio-rad.com For instance, the insulin (B600854) receptor is itself a tyrosine kinase, and its signaling cascade is central to the regulation of glucose uptake and metabolism. ebi.ac.uk By inhibiting tyrosine kinases, this compound could potentially interfere with these pathways, leading to alterations in glucose metabolism, amino acid metabolism, and lipid metabolism. mdpi.com One study noted that this compound may affect cellular respiration, a core component of metabolism. scribd.com Future research employing metabolomic techniques is necessary to systematically map the metabolic pathways perturbed by this compound and understand the full scope of its effects on cellular metabolism.

Transcriptomic Analysis of Gene Regulation

Comprehensive transcriptomic analyses, such as RNA sequencing (RNA-seq), which examine the full set of RNA transcripts in a cell, have not yet been published for this compound. wikipedia.org Such studies are crucial for understanding how a compound alters gene expression to exert its biological effects. frontiersin.orgwou.edu

Despite the lack of direct transcriptomic data, the known molecular targets of this compound allow for logical inferences about its potential impact on gene regulation. The inhibition of tyrosine kinase signaling pathways is known to have profound effects on gene expression. bio-rad.com Many signal transduction cascades initiated by tyrosine kinases culminate in the activation or inhibition of transcription factors. nih.govfrontiersin.org These transcription factors then bind to regulatory regions of DNA to control the expression of genes involved in a multitude of cellular processes, including the cell cycle, proliferation, and apoptosis.

For example, the p56lck tyrosine kinase, a target of this compound, regulates downstream signaling that can lead to the activation of transcription factors like NF-κB and AP-1, which control the expression of numerous genes related to immune response and cell survival. bio-rad.com Therefore, it is highly probable that this compound modulates the expression of a significant number of genes by interfering with these signaling pathways. Future transcriptomic studies are essential to identify the specific genes and gene networks regulated by this compound, which would provide deeper insight into its mechanisms of action.

Structure Activity Relationship Sar Studies of Stypoquinonic Acid and Its Analogues

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of Stypoquinonic acid, a meroditerpenoid isolated from the marine brown alga Stypopodium zonale, is intrinsically linked to its unique chemical architecture. acs.org This compound is a known inhibitor of protein tyrosine kinases, specifically p56lck, an enzyme crucial in cellular signaling pathways. acs.org The structure of this compound features a quinone core attached to a diterpenoid tail. SAR studies, although not extensively documented through large libraries of synthetic analogues, can be inferred by comparing it with naturally occurring related compounds and by analyzing its core components.

The key structural elements of this compound that are likely to influence its biological potency and selectivity include:

The Quinone/Hydroquinone (B1673460) Ring: This moiety is a critical feature. The ortho-quinone structure is electrophilic and can participate in redox cycling. The presence of the hydroxyl group and the carbonyls allows for potential hydrogen bonding interactions within the ATP-binding pocket of kinases. The conversion between the hydroquinone and quinone forms may also play a role in its mechanism of action.

The Diterpenoid Tail: This long, hydrophobic tail is expected to engage in significant van der Waals and hydrophobic interactions within the target protein. Variations in the length, saturation, and stereochemistry of this tail among natural analogues are known to cause significant variations in cytotoxicity, highlighting the importance of this moiety for potency. researchgate.net

The Methyl Group on the Quinone Ring: This small alkyl group can influence the electronic properties of the quinone system and create specific steric interactions within the binding site.

Identification of Key Pharmacophoric Elements and Their Contributions to Activity

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For this compound as a kinase inhibitor, the key pharmacophoric elements can be hypothesized based on its structure and the common features of known kinase inhibitors. frontiersin.orgnih.gov

The likely pharmacophoric features of this compound are:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens of the quinone ring are strong hydrogen bond acceptors. These can interact with hydrogen bond donor residues, such as the backbone amides in the hinge region of a kinase's ATP-binding site. nih.gov

Hydrogen Bond Donor (HBD): The hydroxyl group on the quinone ring can act as a hydrogen bond donor, forming a critical interaction with acceptor residues in the target protein. nih.gov

Aromatic Ring (AR): The quinone ring itself is an aromatic feature that can participate in π-π stacking or other non-covalent interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site. frontiersin.org

These elements collectively define the spatial arrangement necessary for this compound to bind to and inhibit its target kinase. The precise geometry and interplay of these features determine its potency and selectivity profile.

Computational Approaches in this compound SAR

Computational methods are invaluable for elucidating SAR by simulating molecular interactions and predicting biological activities. frontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through a scoring function. researchgate.net While specific docking studies of this compound into its known target, p56lck tyrosine kinase, are not widely reported, a 2020 study performed in silico docking of this compound and other meroditerpenoids from Stypopodium flabelliforme against the Forkhead box protein O1 (FOXO1), a transcription factor implicated in type-2 diabetes. analis.com.my

In this study, this compound achieved a binding energy of -7.39 kcal/mol. analis.com.my Although it was not the most potent compound in the series against this particular target, the simulation provided insights into its potential interactions. The data from this study illustrates how docking can be used to compare a series of related natural products. analis.com.my

Table 1: Molecular Docking Scores of Stypopodium flabelliforme Meroditerpenoids against FOXO1

CompoundBinding Energy (kcal/mol)
Flabellinol-8.41
Atomarianone-A-8.15
Taondiol (B1246230)-7.83
Stypoldione (B1228845)-7.61
Isoepitaondiol-7.57
This compound -7.39
Stypodiol-7.38
Stypotriol-7.15
Flabellinone-7.91

Data sourced from Davella, R. & Estari, M. (2020). analis.com.my

A docking simulation of this compound into a tyrosine kinase active site would be expected to show the quinone headgroup in the ATP-binding site, forming hydrogen bonds with the hinge region, while the terpenoid tail occupies the hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. researchgate.net A QSAR model is typically represented by an equation where biological activity (e.g., log(1/IC₅₀)) is a function of various molecular descriptors. ljmu.ac.uk These descriptors can quantify physicochemical properties like hydrophobicity (logP), electronic properties (atomic charges), and steric properties (molecular volume).

For this compound, a QSAR study would require a dataset of analogues with varying structural modifications and their corresponding measured biological activities (e.g., p56lck inhibition). Although specific QSAR models for this compound are not currently published, the process would involve:

Synthesizing a library of this compound analogues.

Measuring their biological activity.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods, such as multiple linear regression, to build a model that connects the descriptors to the activity. researchgate.net

A resulting QSAR model could, for instance, confirm that increased hydrophobicity of the tail positively correlates with activity, while also quantifying the electronic contribution of substituents on the quinone ring.

Pharmacophore modeling can be performed using either a ligand-based or structure-based approach. preprints.org

Ligand-based modeling involves superimposing a set of active molecules to identify the common chemical features responsible for their activity. nih.gov

Structure-based modeling derives the key interaction points from the 3D structure of the ligand-receptor complex. preprints.org

No specific pharmacophore models for this compound have been published. However, a hypothetical model for kinase inhibition would likely include the features identified in section 6.2: one HBD, two HBAs, one aromatic ring, and one large hydrophobic region, all arranged in a specific 3D orientation. nih.gov Such a model could then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that fit the pharmacophore and may possess similar kinase inhibitory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Rational Design Principles for Enhanced Efficacy and Target Specificity

The insights gained from SAR and computational studies form the basis for the rational design of new analogues with improved properties. The goal is to modify the parent structure to enhance interactions with the target, improve selectivity over other proteins (especially other kinases), and optimize pharmacokinetic properties.

Based on the analysis of this compound's structure, the following design principles can be proposed:

Modification of the Terpenoid Tail: The length and branching of the hydrophobic tail could be systematically altered to optimize hydrophobic interactions and improve selectivity. Introducing small polar groups or heteroatoms into the tail could probe for additional interactions outside the primary hydrophobic pocket and potentially improve solubility.

Substitution on the Quinone Ring: Adding different functional groups (e.g., halogens, methoxy (B1213986) groups, small alkyl chains) to the quinone ring could modulate its electronic properties and create new contact points with the protein, thereby enhancing potency and selectivity.

Bioisosteric Replacement of the Quinone Head: The quinone moiety could be replaced with other heterocyclic scaffolds known to interact with the kinase hinge region (e.g., pyrimidine, pyrazole). researchgate.net This could lead to compounds with different selectivity profiles and potentially improved metabolic stability.

Improving Selectivity: To enhance specificity for a single kinase, design efforts could focus on exploiting differences in the amino acid residues that lie deeper within the ATP binding pocket, which is less conserved across the kinome. The terpenoid tail of this compound is well-suited for modification to target these unique regions.

By applying these principles, medicinal chemists can systematically evolve the this compound scaffold to produce new chemical entities with greater potential as therapeutic agents.

Ecological and Environmental Significance of Stypoquinonic Acid

Role in Chemical Defense and Inter-species Interactions in Marine Ecosystems

Stypoquinonic acid is a key element in the chemical defense arsenal (B13267) of Stypopodium zonale. researchgate.net Marine organisms, particularly sessile ones like algae, have evolved to produce a variety of secondary metabolites to ward off predators, compete for space, and prevent microbial infections. peerj.commdpi.comnih.gov this compound and its derivatives are integral to these ecological strategies. researchgate.netnih.gov

Herbivory Deterrence

A primary ecological function of this compound is to deter grazing by herbivores. The brown alga Stypopodium zonale produces several metabolites, including this compound, that serve as a chemical defense against herbivory. researchgate.net For instance, when the fresh alga is placed in an aquarium, the water can become toxic to herbivorous fish like the damselfish Eupomcentrus leucostictus. nih.goveverand.commdpi.com This toxicity is attributed to compounds such as stypoldione (B1228845), a related metabolite. nih.goveverand.com The presence of these chemical deterrents is a significant survival advantage, reducing predation pressure and allowing the alga to thrive. researchgate.netmdpi.com

Allelopathic Effects on Coexisting Organisms

Allelopathy, the chemical inhibition of one organism by another, is a critical competitive mechanism in crowded marine environments. nih.govresearchgate.net Stypopodium zonale utilizes compounds like this compound to negatively affect competing organisms, such as other algae and corals, in the struggle for light and space. nih.govmdpi.com Research has demonstrated that chemical extracts from macroalgae can suppress coral photochemical efficiency and inhibit the settlement of coral larvae. nih.gov This allelopathic capability helps S. zonale to secure its habitat and resources. researchgate.net The release of such compounds can influence the structure of the entire plankton community, underscoring the broad ecological importance of allelopathy. researchgate.net

Antimicrobial Activity in the Marine Environment

The marine environment is replete with microorganisms, and seaweeds must defend themselves against pathogenic bacteria and fungi. nih.gov this compound, along with other metabolites from Stypopodium zonale like taondiol (B1246230) and atomaric acid, exhibits antimicrobial activity. nih.gov These compounds help protect the alga from microbial attack and biofouling. nih.govscribd.com The antimicrobial properties of metabolites from marine organisms are a significant area of research, as they represent a defense mechanism with potential applications. nih.govfrontiersin.orgresearchgate.net

Biosynthetic Plasticity in Response to Environmental Stimuli

The production of secondary metabolites like this compound in marine algae is not constant but exhibits "biosynthetic plasticity." ucsd.edu This means that the type and quantity of chemical compounds produced can change in response to environmental cues. nih.govoliptek.comresearchgate.net Factors such as nutrient availability, light intensity, temperature, and the presence of herbivores can influence the metabolic output of Stypopodium zonale. si.edumdpi.commdpi.com For example, studies have shown that different populations of S. zonale from various geographical locations can produce different major metabolites, a phenomenon attributed to varying environmental pressures. si.edu This metabolic adaptability allows the alga to optimize its chemical defenses for specific local conditions, a crucial trait for a widely distributed species. mdpi.com

Contribution to Marine Chemical Ecology and Evolutionary Adaptations

The complex array of chemical compounds produced by Stypopodium zonale, including this compound, is a product of evolutionary adaptation to the challenges of marine life. nih.govresearchgate.net The development of potent chemical defenses is a response to intense pressure from herbivores and competitors. mdpi.comwwu.edu The ability of marine algae to adapt to changing environmental conditions, such as ocean acidification, through evolution has been demonstrated in long-term experiments. bioacid.deberkeley.edugeomar.de The biosynthetic plasticity observed in S. zonale is a clear example of this adaptive potential. ucsd.edunih.gov By studying the chemical ecology of organisms like S. zonale, scientists can gain insight into how marine ecosystems function and how species might adapt to future environmental changes. si.edufrontiersin.org

Advanced Analytical Methodologies for Stypoquinonic Acid Research

High-Resolution Chromatography-Mass Spectrometry (HR-LC-MS) for Detection and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is a cornerstone technique in the analysis of natural products like stypoquinonic acid. Its high resolving power, mass accuracy, and sensitivity make it ideal for distinguishing the target analyte from a complex mixture of other algal metabolites. mybiosource.comeurl-pesticides.eu

Developing a robust analytical assay for this compound using LC-MS/MS involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves the extraction of this compound from its source, typically the lipophilic extract of S. zonale. To prepare the sample for analysis and remove interfering substances like proteins and highly polar compounds, a protein precipitation step using a solvent like acetonitrile (B52724) or isopropanol (B130326) is employed. unimi.itnih.gov This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte.

Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for its speed and separation efficiency. A reversed-phase column, such as an Agilent Eclipse Plus C18 or Waters ACQUITY UPLC Peptide CSH C18, is typically used. nih.gov The mobile phase generally consists of a gradient mixture of water and an organic solvent like acetonitrile, with an additive such as formic acid to improve peak shape and ionization efficiency. unimi.itnih.gov A typical gradient might start with a high percentage of aqueous phase, ramping up to a high percentage of organic phase to elute the hydrophobic this compound.

Mass Spectrometric Detection: A tandem quadrupole mass spectrometer (MS/MS) or a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) is used for detection. wisc.edu Electrospray ionization (ESI) in positive ion mode is generally suitable for analytes like this compound. nih.gov For quantification, the Multiple Reaction Monitoring (MRM) mode is used, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For this compound (C₂₇H₃₈O₄, M.W. 426.6 g/mol ), a potential precursor ion [M+H]⁺ at m/z 427.27 would be selected and fragmented to produce specific product ions for monitoring. The development of such methods can achieve limits of quantification in the low ng/mL range. nih.govthermofisher.com

Parameter Typical Method
Instrumentation UHPLC coupled to a Tandem Quadrupole or Q-TOF Mass Spectrometer
Sample Preparation Protein Precipitation (Acetonitrile) followed by Solid-Phase Extraction (SPE)
Chromatography Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, <2.7 µm particle size)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient)
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition Precursor Ion [M+H]⁺: m/z 427.3 → Product Ion: (To be determined experimentally)
Expected Sensitivity Low ng/mL (ppb) level
This table represents a hypothetical, yet scientifically grounded, LC-MS/MS method for this compound based on established analytical principles for similar compounds.

HR-LC-MS is invaluable for untargeted metabolomics to profile the chemical constituents of Stypopodium zonale extracts. mybiosource.comthermofisher.com In this approach, the high mass accuracy of instruments like the Orbitrap Q-Exactive allows for the determination of elemental compositions for numerous compounds in a single run. mybiosource.com By comparing the retention times and accurate masses against databases and literature, researchers can identify known compounds, including this compound and its analogs like atomaric acid. nih.gov This technique can also reveal previously unidentified metabolites, guiding the isolation of new natural products from the alga. nih.gov

Development of Sensitive and Selective Analytical Assays

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound. mybiosource.com It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

The structure of this compound was originally determined using a combination of 1D and 2D NMR experiments. preprints.org

1D NMR: The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary, carbonyl). assaygenie.com

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for piecing together the molecular structure. assaygenie.com

COSY identifies protons that are coupled to each other, typically on adjacent carbons. assaygenie.com

HSQC correlates protons to the carbons they are directly attached to. assaygenie.com

The following table presents the ¹³C NMR spectral data for this compound, as reported in the literature.

Carbon Atom Chemical Shift (δ) in ppm
137.8
219.3
342.1
433.6
556.4
621.8
731.8
836.5
948.9
1030.1
11218.4
1248.1
1318.2
1434.1
1522.0
1622.2
1'136.2
2'126.8
3'184.2
4'152.6
5'147.2
6'184.8
1''179.8
2''122.2
3''145.8
4''25.9
5''16.9
Data sourced from Dorta et al., Journal of Natural Products, 2002, which corroborates the initial structural work.

When analyzing crude or partially purified extracts of S. zonale, the NMR spectra can be highly complex due to overlapping signals from numerous compounds. Advanced NMR techniques can help to disentangle this data. unimi.it "Pure shift" NMR experiments, for example, can simplify crowded ¹H spectra by collapsing multiplets into single lines, greatly enhancing resolution. unimi.it Diffusion-Ordered Spectroscopy (DOSY) can separate the signals of different molecules in a mixture based on their diffusion rates, which correlate with molecular size. These methods, combined with computational tools, can help identify known compounds like this compound in a mixture and guide the isolation of novel metabolites. unimi.itrsc.org

1D and 2D NMR Techniques

Spectrophotometric and Fluorometric Assays for Biological Monitoring

To investigate the biological activity of this compound, particularly its role as an enzyme inhibitor, spectrophotometric and fluorometric assays are employed. These methods offer high-throughput capabilities for screening and kinetic studies.

Research has shown that this compound inhibits the p56lck tyrosine kinase. abdn.ac.uk The activity of this enzyme is commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA), which is a type of spectrophotometric assay. nih.gov The general principle of a tyrosine kinase ELISA involves the following steps:

A peptide substrate specific for the kinase is pre-coated onto the wells of a microtiter plate.

The kinase (e.g., p56lck) is added to the wells along with ATP and the test compound (this compound).

If not inhibited, the kinase transfers a phosphate (B84403) group from ATP to tyrosine residues on the substrate peptide.

A specific primary antibody that recognizes only the phosphorylated tyrosine (phosphotyrosine) is added. nih.gov

A secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) is then added, which binds to the primary antibody.

A chromogenic substrate for HRP is added, which produces a colored product. The intensity of the color, measured by a spectrophotometer at a specific wavelength (e.g., 450 nm), is proportional to the amount of phosphorylated substrate and thus to the kinase activity. nih.gov A reduction in color in the presence of this compound indicates inhibition.

Fluorometric assays offer an alternative, often with higher sensitivity. assaygenie.comnih.gov A general kinase assay can monitor the production of ADP, which is formed as ATP is consumed by the kinase. The ADP is then used in a series of coupled enzymatic reactions to produce a highly fluorescent product like resorufin (B1680543) or rhodamine 110. assaygenie.com The increase in fluorescence (e.g., measured at Ex/Em = 530/590 nm) is directly proportional to kinase activity, and its inhibition by compounds like this compound can be readily quantified. assaygenie.com These assays are robust and can be automated for high-throughput screening of potential kinase inhibitors.

Emerging Analytical Techniques for this compound and its Metabolites

The structural complexity and chemical diversity of this compound and its derivatives necessitate the use of sophisticated and evolving analytical methodologies. While traditional techniques provide a foundational understanding, emerging analytical approaches offer unprecedented sensitivity, resolution, and spatial information, enabling deeper insights into the biosynthesis, localization, and metabolic fate of these compounds. These advanced methods are crucial for discovering novel, low-abundance metabolites and for understanding their chemical ecology.

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that visualizes the spatial distribution of molecules directly within biological tissues. oup.comnih.gov This method generates molecular maps by acquiring mass spectra from thousands of discrete spots across a thin tissue section, creating an image based on the intensity of specific mass-to-charge (m/z) signals. nih.govnih.gov Among MSI modalities, Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most popular for natural product research due to its ability to analyze a comprehensive range of molecules, from small metabolites to large proteins. nih.gov

The application of MALDI-MSI is particularly relevant for studying marine organisms like sponges, which are known to harbor symbiotic microorganisms responsible for producing many secondary metabolites. nih.govresearchgate.net By mapping the location of this compound and its metabolites, researchers can infer whether the compounds are produced by the sponge itself or by its symbionts. This was demonstrated in the analysis of the sponge Smenospongia aurea, where MSI was used to assign the biosynthesis of specific peptide/polyketide metabolites to symbiotic cyanobacteria localized in the sponge's ectosome. nih.gov

Similarly, studies on the marine sponge Dysidea herbacea and other cyanobacteria have successfully used a npMALDI-I (natural product MALDI-imaging) approach to map the distribution of various secondary metabolites, revealing distinct chemical micro-environments within the organisms. researchgate.netrsc.org Research on quinonemethide triterpenoids, which share a quinone-like core with this compound, has also utilized MALDI-MSI to confirm their distribution in the outer cell layers and near the vascular cylinder of plant roots, suggesting a role in chemical defense. researchgate.net These studies underscore the potential of MSI to elucidate the precise anatomical localization of this compound, providing critical clues about its ecological function.

Table 1: Example of Metabolites Localized in Marine Sponges Using MALDI-MSI

m/z (ion)Compound Class/IdentityLocalization in Sponge TissueSource OrganismReference
443.2562 [M+Na]⁺Maytenin (Quinonemethide Triterpenoid)Root cap, outer cell layers, near vascular cylinderPeritassa laevigata (in vitro roots) researchgate.net
459.2511 [M+Na]⁺22β-hydroxy-maytenin (Quinonemethide Triterpenoid)Root cap, outer cell layers, near vascular cylinderPeritassa laevigata (in vitro roots) researchgate.net
828.8 [M+H]⁺Tetrabromostyloguanidine (Pyrrole-imidazole alkaloid)General tissueStylissa caribica researchgate.net
Multiple halogenated ionsUnidentified Secondary MetabolitesDifferential micro-environments within tissuesDysidea herbacea rsc.org

Untargeted Metabolomics with LC-HRMS

Untargeted metabolomics, primarily using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS), has become an indispensable tool for comprehensive metabolite profiling. nih.govplos.org This approach aims to capture a global snapshot of all detectable small molecules in a sample, enabling the discovery of novel compounds and the identification of metabolic changes in response to various stimuli. nih.govresearchgate.net For this compound research, untargeted metabolomics can reveal previously unknown derivatives and metabolites, even those present at very low concentrations.

A typical workflow involves sample extraction, separation by LC, and detection by HRMS. plos.org To achieve maximum coverage of the metabolome, combining different chromatographic techniques is often necessary. For instance, Reversed-Phase Liquid Chromatography (RPLC) is effective for nonpolar to moderately polar compounds, while Hydrophilic Interaction Chromatography (HILIC) is used for highly polar, water-soluble metabolites. plos.org This dual-platform approach has proven powerful for analyzing the complex metabolomes of various organisms. plos.orgmdpi.com

This methodology has been successfully applied to investigate the chemical diversity within marine sponges. researchgate.netfrontiersin.org By applying untargeted LC-HRMS, researchers can rapidly dereplicate known compounds and identify novel structures within complex extracts, significantly accelerating the discovery of new natural products. researchgate.netmdpi.com This strategy is ideal for exploring the full biosynthetic potential related to the this compound scaffold.

Table 2: Selected Techniques in an Untargeted Metabolomics Workflow for Marine Sponges

StepTechniqueDescriptionPurposeReference
Separation Liquid Chromatography (LC)RPLC and/or HILIC columns are used to separate metabolites based on polarity.Reduces sample complexity before MS analysis and separates isomers. plos.org
Detection High-Resolution Mass Spectrometry (HRMS)Instruments like Orbitrap or FT-ICR provide highly accurate mass measurements.Allows for the determination of elemental compositions (molecular formulas) for thousands of features simultaneously. nih.govplos.org
Data Analysis Molecular Networking / ChemometricsComputational tools (e.g., GNPS) group molecules with similar fragmentation patterns (MS/MS spectra) into networks. Statistical methods like PCA and PLS-DA identify differentiating features.Facilitates the identification of entire families of related compounds (analogues) and highlights metabolites that vary between different sample groups. nih.govresearchgate.netmdpi.com

Advanced Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a critical technique for the structural elucidation of compounds within complex mixtures, eliminating the need for extensive purification. unigoa.ac.inyoutube.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a potential this compound metabolite) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint that can be used to identify the compound or characterize its substructures. nih.govnih.gov

This technique is invaluable for dereplication—the rapid identification of known compounds—and for characterizing novel analogues. For example, ESI-MS/MS analysis of pyrrole-imidazole alkaloids from the sponge Stylissa caribica revealed specific fragmentation patterns, such as the characteristic loss of a 4,5-dibromopyrrole-2-carboxylic acid moiety, which allowed for confident identification of this class of compounds directly from the crude extract. researchgate.net A similar approach can be applied to screen extracts for the this compound core structure and to identify metabolites based on modifications to the main scaffold, such as hydroxylation, methylation, or glycosylation.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution separation technique that is highly complementary to LC-MS. wikipedia.orgtechnologynetworks.com CE separates ions based on their size and charge in an electric field, making it exceptionally well-suited for the analysis of highly polar and charged molecules that are often difficult to retain using conventional RPLC. wikipedia.orgnih.gov The technique offers very high separation efficiency, requires minimal sample volume (nanoliters), and has rapid analysis times. wikipedia.orgtechnologynetworks.com

While less common than LC-MS in marine natural product discovery, CE-MS holds significant potential for analyzing the polar metabolites of this compound. Many metabolic processes, such as sulfation or conjugation with amino acids, would produce polar derivatives that are ideal candidates for CE-MS analysis. The technique has been successfully used for the multiclass analysis of polar marine toxins, demonstrating its ability to separate and sensitively detect various classes of small, polar molecules with high selectivity between isomers. nih.gov This capability makes CE-MS an emerging and powerful tool for expanding the known chemical space of this compound metabolism.

Future Research Directions and Translational Perspectives Preclinical

Unexplored Biological Targets and Pathways for Stypoquinonic Acid Action

While the inhibitory action of this compound against tyrosine kinases like p56lck is established, its complete target profile and the full spectrum of its cellular effects remain largely uncharted. everand.comnih.govunigoa.ac.in Future research should aim to move beyond this primary target to uncover the broader polypharmacology of the compound.

Comprehensive Target Deconvolution: The majority of identified protein targets for similar natural products, such as usnic acid, are dependent on metal cofactors. nih.gov A chemical proteomic approach could be employed to create probes based on the this compound scaffold. nih.gov This would enable the systematic identification of its direct binding partners in both human and bacterial cells, potentially revealing a promiscuous binding profile with a preference for metalloproteins. nih.gov

Network Pharmacology and Pathway Analysis: Computational methods like network pharmacology can predict interactions between the compound and complex disease pathways. nih.gov By constructing and analyzing protein-protein interaction networks for targets identified through proteomics or predicted in silico, researchers can illuminate the broader signaling cascades affected by this compound. nih.govresearchgate.net This could reveal unexpected therapeutic applications by linking the compound to pathways involved in inflammation, angiogenesis, or neurodegeneration. nih.govresearchgate.net

Table 1: Known vs. Potential Unexplored Targets for this compound

Target CategoryKnown Targets/PathwaysPotential Unexplored Targets/PathwaysRationale/Approach
Protein KinasesTyrosine kinase p56lck everand.comnih.govunigoa.ac.inOther members of the Src-family kinases, Receptor Tyrosine Kinases (e.g., KDR, KIT) researchgate.netBroad-spectrum kinase profiling assays to determine selectivity.
MetalloproteinsNot explicitly studiedOxidoreductases, Metalloproteases nih.govChemical proteomics with this compound-based probes, leveraging its metal-chelating potential. nih.gov
Cell Signaling PathwaysImplied involvement in pathways downstream of tyrosine kinases.FOXO signaling, VEGF pathway, MAPK/ERK pathway, PI3K/mTOR/Akt researchgate.netNetwork pharmacology analysis based on predicted or identified targets to reveal hub proteins and affected pathways. researchgate.net
Other ProteinsNot knownDNA Polymerase-α, Protein Phosphatases (PP1/PP2A) nih.govnih.govScreening against a panel of enzymes and receptors known to be targets for other marine natural products.

Novel Synthetic Routes and Biocatalytic Approaches for Sustainable Production

The reliance on isolation from its natural source, the brown alga Stypopodium zonale, presents a significant bottleneck for the large-scale production of this compound needed for extensive preclinical and potential clinical development. mdpi.comresearchgate.netmdpi.com Addressing this challenge requires innovation in chemical synthesis and biotechnology.

Future research should focus on:

Total Synthesis Development: While the total synthesis of complex natural products can be challenging, achieving a robust and scalable synthetic route is crucial. unigoa.ac.in This would not only secure a sustainable supply but also enable the creation of structural analogs for structure-activity relationship (SAR) studies, aiming to improve potency and selectivity.

Biomimetic and Chemoenzymatic Synthesis: Understanding the biosynthetic pathway of meroterpenoids within the alga can inspire biomimetic synthetic strategies. researchgate.netmdpi.com Furthermore, chemoenzymatic approaches, which combine the precision of biological catalysts (enzymes) with the versatility of traditional organic chemistry, could offer efficient and environmentally friendly methods for constructing the core scaffold or performing specific chemical transformations.

Metabolic Engineering: Advances in synthetic biology could allow for the heterologous expression of the biosynthetic gene clusters (BGCs) responsible for this compound production in a more manageable host organism, such as yeast or bacteria. helmholtz-hips.de This would create a renewable and scalable production platform, independent of the natural marine source.

Advanced In Vitro and In Vivo Preclinical Model Development

To bridge the gap between initial laboratory findings and clinical reality, it is imperative to move beyond traditional two-dimensional (2D) cell culture and simplistic animal models. mdpi.comfrontiersin.org Advanced in vitro systems that better recapitulate human physiology are essential for generating more predictive data on the efficacy of this compound. lek.com

Three-Dimensional (3D) Cell Culture Models: Spheroids and other 3D culture systems can model the complex cell-cell and cell-matrix interactions of a tumor microenvironment more accurately than 2D monolayers. frontiersin.org These models are better suited for assessing the anti-proliferative and cytotoxic effects of this compound in a more physiologically relevant context.

Organoid Technology: Patient-derived organoids, which are self-organized 3D cultures that mimic the structure and function of an organ, are revolutionizing preclinical research. frontiersin.orgmdpi.com Colonic and liver organoids, for instance, could be used to model colorectal cancer and assess hepatotoxicity, respectively. rndsystems.comnih.gov These models allow for testing on a platform that reflects the genetic diversity and complexity of human diseases. frontiersin.org

Organs-on-a-Chip (OOC): OOC or microphysiological systems (MPSs) are microfluidic devices that simulate the activities and mechanics of entire organs or organ systems. mdpi.com A "vessel-on-a-chip" could be used to study the effects of this compound on angiogenesis in a dynamic environment, while liver OOCs can provide more robust data on its metabolism and potential for drug-induced injury. mdpi.comfrontiersin.orgrndsystems.com

Table 2: Comparison of Preclinical Models for this compound Research

Model TypeDescriptionApplication for this compoundAdvantages over Traditional Models
2D Cell CultureCells grown as a monolayer on a flat plastic surface. frontiersin.orgInitial high-throughput screening for cytotoxicity and target engagement.Low cost, high throughput.
3D SpheroidsSelf-assembled spherical clusters of cells. frontiersin.orgAssessing drug penetration and efficacy in a tumor-like microenvironment.Better representation of cell-cell interactions and physiological gradients. frontiersin.org
OrganoidsStem cell-derived 3D cultures that self-organize to mimic an organ's structure and function. frontiersin.orgmdpi.comEfficacy testing in patient-derived cancer organoids; toxicity testing in healthy tissue organoids (e.g., liver, kidney). rndsystems.comfrontiersin.orgHigh physiological relevance, captures patient-specific responses. frontiersin.org
Organs-on-a-Chip (OOC)Microfluidic devices containing living cells that recreate organ-level functions. mdpi.comStudying pharmacokinetics and pharmacodynamics in a dynamic system; modeling multi-organ interactions.Incorporates mechanical forces (e.g., fluid flow) and allows for multi-organ system studies. mdpi.comlek.com

Integration of Artificial Intelligence and Machine Learning in this compound Research for Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by rapidly analyzing vast datasets to predict outcomes and generate novel insights. acs.orgmdpi.com Integrating these computational technologies into this compound research can accelerate progress at multiple stages. news-medical.netnih.gov

Target Identification and Validation: AI algorithms can analyze genomic and proteomic data to predict novel biological targets for this compound. helmholtz-hips.dejhidc.org ML models trained on known drug-target interactions can perform "target fishing" to identify high-probability binding partners from the entire human proteome, helping to prioritize experimental validation. scielo.org.mxbiorxiv.org

Virtual Screening and Lead Optimization: Generative AI models can design novel chemical structures based on the this compound scaffold. acs.org These virtual libraries of derivatives can then be screened in silico for improved binding affinity, selectivity, and pharmacokinetic properties, allowing researchers to focus synthesis efforts on the most promising candidates. ijrpas.comhealthandpharma.net This approach significantly reduces the time and cost associated with traditional trial-and-error synthesis. jhidc.org

Predictive Modeling: ML models can be trained on data from advanced in vitro models (e.g., organoids, OOC) to predict efficacy and toxicity. cas.org By correlating structural features with biological outcomes, these models can help optimize the compound's design to maximize therapeutic effects while minimizing potential adverse reactions before advancing to in vivo studies. nih.gov

Table 3: Applications of AI/ML in this compound Research

Research StageAI/ML ApplicationSpecific Tool/ApproachExpected Outcome
Target DiscoveryPrediction of molecular targetsChemogenomic algorithms (e.g., SVM, Deep Learning) nih.govbiorxiv.orgA prioritized list of potential protein targets for experimental validation. helmholtz-hips.de
Lead OptimizationDe novo drug design and virtual screeningGenerative Adversarial Networks (GANs), Reinforcement Learning biopharmatrend.comNovel analogs with predicted high potency and favorable ADME properties. ijrpas.com
Structure-Activity Relationship (SAR)Automated SAR analysisGraph Neural Networks, QSAR modeling biorxiv.orgijrpas.comIdentification of key molecular features driving biological activity to guide chemical synthesis.
Preclinical PredictionPredicting protein structures and interactionsAlphaFold for protein structure prediction; Molecular docking simulations. news-medical.netnih.govnih.govStructural insights into drug-target binding, aiding in rational drug design.

Potential as a Research Tool for Investigating Cellular Processes

Beyond its direct therapeutic potential, this compound can serve as a valuable chemical probe to dissect fundamental cellular processes. Potent and selective inhibitors are indispensable tools for cell biologists to investigate the function of specific proteins and pathways.

Probing Tyrosine Kinase Signaling: As a known inhibitor of the tyrosine kinase p56lck, this compound can be used to study the roles of this enzyme in T-cell activation and immune signaling. nih.govunigoa.ac.in If further studies reveal high selectivity, it could become a standard tool for interrogating specific signaling cascades controlled by this kinase.

Investigating Polypharmacology and Network Effects: If proteomic studies confirm that this compound interacts with multiple targets, it could be used as a tool to study the effects of simultaneously modulating several nodes within a signaling network. nih.gov This is particularly relevant for complex diseases like cancer, where targeting a single protein is often insufficient.

Elucidating Cytotoxicity Mechanisms: The reported cytotoxic activity of this compound and related compounds suggests it perturbs critical cellular functions leading to cell death. mdpi.comresearchgate.netresearchgate.net It can be used as a chemical tool to trigger and study these cell death pathways, helping to identify new vulnerabilities in cancer cells or understand mechanisms of cellular homeostasis.

Q & A

Q. What are the primary natural sources of Stypoquinonic acid, and what methodologies are used for its isolation and purification?

this compound is a meroditerpenoid primarily isolated from marine brown algae of the genus Stypopodium, notably Stypopodium zonale . Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. Purification protocols often integrate spectroscopic validation (NMR, MS) to confirm structural integrity . Researchers should prioritize taxonomic verification of algal sources to avoid misidentification, which can lead to inconsistent compound yields.

Q. How is the chemical structure of this compound elucidated, and what analytical techniques are critical for validation?

Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) . For novel derivatives, X-ray crystallography may be employed to resolve stereochemistry. Researchers must cross-validate spectral data with existing databases (e.g., MarinLit) and report deviations in coupling constants or chemical shifts, which may indicate structural variants or impurities .

Q. What preliminary bioactivity data support this compound as a tyrosine kinase inhibitor?

Initial studies demonstrate this compound’s inhibition of tyrosine kinases through competitive binding assays, with IC₅₀ values reported in the micromolar range . Standard protocols include enzymatic assays (e.g., ADP-Glo™ Kinase Assay) using recombinant kinases. Researchers should contextualize these findings against positive controls (e.g., staurosporine) and address potential off-target effects via kinase selectivity profiling .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the structure-activity relationship (SAR) of this compound derivatives?

SAR studies require systematic modification of functional groups (e.g., hydroxyl, quinone moieties) followed by in vitro bioactivity screening. Computational approaches (molecular docking, QSAR modeling) can prioritize synthetic targets by predicting binding affinities to kinase active sites . Researchers must document synthetic yields, purity (>95% by HPLC), and stability under assay conditions to minimize confounding variables .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., cytotoxicity vs. therapeutic efficacy)?

Discrepancies often arise from differences in cell lines, assay endpoints, or compound stability. A meta-analysis framework should be applied:

  • Compare experimental conditions (e.g., exposure time, solvent controls).
  • Assess statistical power (sample size, replicates) and normalization methods .
  • Conduct dose-response curves in parallel studies to identify threshold effects. Contradictory findings should prompt re-evaluation of compound solubility, metabolic degradation, or cell-type-specific signaling pathways .

Q. What in vivo models are suitable for validating the therapeutic potential of this compound, and what methodological pitfalls should be avoided?

Rodent models (e.g., xenograft tumors for anticancer activity) are common, but researchers must address pharmacokinetic challenges such as poor bioavailability. Strategies include:

  • Formulation optimization (nanoparticles, liposomes).
  • Pharmacodynamic monitoring (plasma concentration vs. tumor regression).
  • Ethical considerations: Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. How can synergistic effects between this compound and existing therapeutics be systematically evaluated?

Use combinatorial screening assays (e.g., Chou-Talalay method) to calculate combination indices (CI). Transcriptomic or proteomic profiling (RNA-seq, phosphoproteomics) can identify synergistic pathways. Researchers should validate hits in 3D cell cultures or patient-derived organoids to enhance translational relevance .

Methodological and Analytical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity in this compound studies?

Nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) are standard for IC₅₀ determination. For heterogeneous data, Bayesian hierarchical models improve robustness. Report confidence intervals and effect sizes to enable meta-analyses .

Q. How should researchers address the instability of this compound in aqueous solutions during long-term assays?

Stabilization strategies include:

  • Storage in anhydrous DMSO at -80°C.
  • Use of antioxidants (e.g., ascorbic acid) in cell culture media.
  • Real-time stability monitoring via LC-MS to quantify degradation products .

Future Research Directions

Q. What gaps exist in understanding the ecological role of this compound in its native marine environment?

Hypothesized roles include chemical defense against herbivores or microbial pathogens. Field experiments (e.g., bioassays with sympatric organisms) and metagenomic analyses of algal microbiomes could clarify ecological interactions .

Q. How can computational tools enhance the discovery of this compound’s off-target biological effects?

Chemoproteomics (activity-based protein profiling) and machine learning models trained on kinase-inhibitor datasets can predict novel targets. Experimental validation via CRISPR-Cas9 knockout models is critical to confirm findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.